

Technical Monograph: 2,4-Difluoro-6-methylbenzoyl Chloride

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Compound of Interest

Compound Name: *2,4-Difluoro-6-methylbenzoyl chloride*

CAS No.: *1803813-12-8*

Cat. No.: *B1409143*

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CAS: 1803813-12-8 Formula: C₈H₅ClF₂O Molecular Weight: 190.57 g/mol [1]

Executive Summary: The "Stealth" Pharmacophore Builder

In the high-stakes arena of drug discovery, **2,4-Difluoro-6-methylbenzoyl chloride** represents more than a simple reagent; it is a strategic tool for Multiparameter Optimization (MPO). This compound is primarily utilized to introduce the 2,4-difluoro-6-methylphenyl moiety into small molecule scaffolds—a structural motif designed to simultaneously modulate lipophilicity, metabolic stability, and rotational constraints (atropisomerism).

Unlike simple benzoyl chlorides, the specific substitution pattern here offers a unique advantage:

- **Metabolic Blocking:** The fluorine at the para (4-) position blocks CYP450-mediated oxidation, a common clearance pathway for phenyl rings.

- **Conformational Lock:** The ortho (6-) methyl group introduces significant steric strain, often forcing the resulting amide into an orthogonal conformation relative to the core scaffold. This "conformational locking" is critical for increasing binding selectivity in kinase inhibitors and GPCR antagonists.

Chemical Identity & Physical Properties[2][3][4][5]

This acid chloride is a moisture-sensitive, corrosive liquid.[2] Its reactivity is tempered by the steric bulk of the ortho-methyl group, requiring specific protocols for efficient coupling.

Property	Value (Experimental/Predicted)	Context
Appearance	Colorless to pale yellow liquid	Darkens upon hydrolysis/aging.
Boiling Point	~205 °C (at 760 mmHg)	High boiler; vacuum distillation recommended.
Density	1.265 ± 0.06 g/cm ³	Denser than water; biphasic workups sink.
Solubility	DCM, THF, Toluene, EtOAc	Reacts violently with water/alcohols.
Stability	Moisture Sensitive	Hydrolyzes to parent acid and HCl.

Synthesis & Production Logic

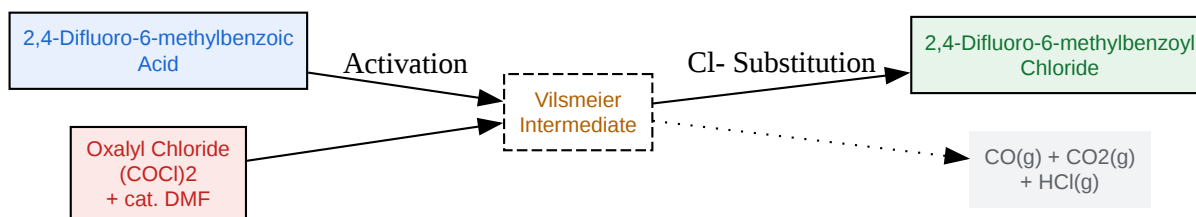
The synthesis of CAS 1803813-12-8 is typically achieved via the chlorination of 2,4-difluoro-6-methylbenzoic acid. While Thionyl Chloride (

) is the industrial standard, Oxalyl Chloride is preferred in medicinal chemistry to avoid sulfur contamination and facilitate milder workups.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[2] The ortho-methyl group exerts steric hindrance, often requiring catalytic DMF to form the reactive Vilsmeier-Haack

intermediate, which accelerates the attack of the chloride ion.



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Figure 1: Catalytic activation pathway using DMF/Oxalyl Chloride to overcome steric hindrance.

Advanced Experimental Protocol

Objective: Synthesis of a secondary amide via coupling with a sterically hindered amine (e.g., an amino-pyrazole or aniline derivative).

Rationale: The 2,6-substitution pattern (F, Me) on the acid chloride creates a "steric wall." Standard Schotten-Baumann conditions (aq. base/DCM) often fail due to slow kinetics and competing hydrolysis. Anhydrous coupling with a nucleophilic catalyst is the gold standard.

Step-by-Step Methodology

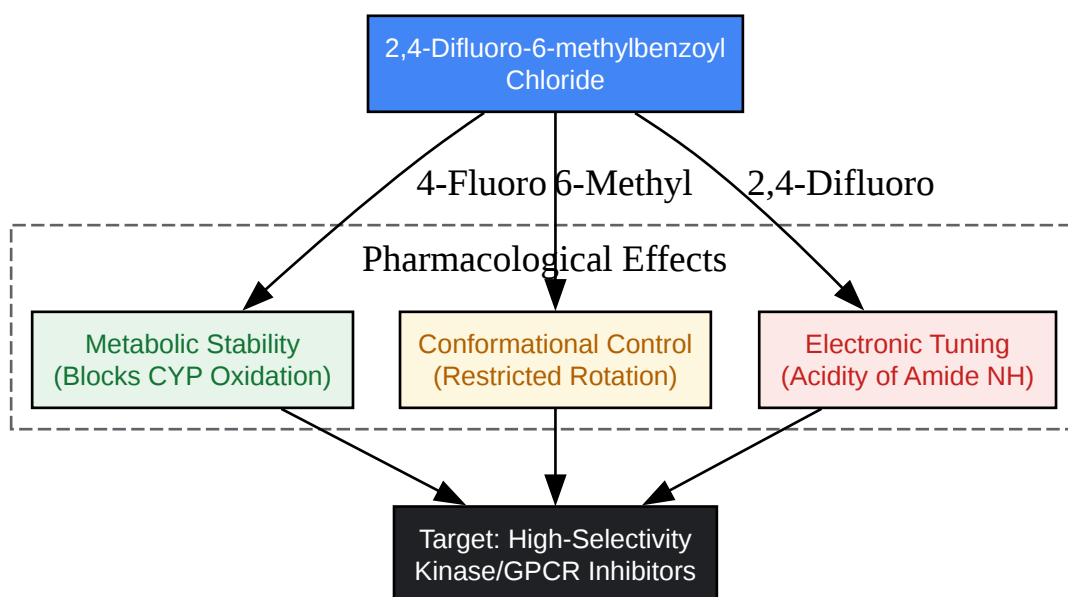
- Preparation of the Electrophile (In-situ generation recommended):
 - Dissolve 1.0 eq of 2,4-difluoro-6-methylbenzoic acid in anhydrous Dichloromethane (DCM) under
 - Add catalytic DMF (0.05 eq).
 - Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
 - Critical Checkpoint: Monitor gas evolution. Allow to stir at Room Temp (RT) for 2 hours until evolution ceases.

- Concentrate in vacuo to remove excess oxalyl chloride (essential to prevent side reactions with the amine). Redissolve in dry DCM.
- Coupling Reaction:
 - In a separate vessel, dissolve the Amine Nucleophile (1.0 eq) and Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous THF or DCM.
 - Note: Use DIPEA over TEA (Triethylamine) to prevent quaternary salt precipitation which can trap reagents.
 - Add the acid chloride solution dropwise to the amine solution at 0°C.
 - Catalysis: If the amine is unreactive, add 10 mol% DMAP (4-Dimethylaminopyridine).
- Workup & Purification:
 - Quench with sat.
(aq).
 - Extract with DCM (x3).[3]
 - Wash organic layer with 1M HCl (to remove unreacted amine/DMAP) followed by Brine.
 - Dry over
.[3][4]
 - Validation: Verify product via LC-MS (Look for M+1) and NMR. The ortho-methyl usually appears as a singlet around
2.3-2.5 ppm.

Strategic Applications in Drug Design

This specific pharmacophore is a bioisostere and functional modifier used in:

- Kinase Inhibitors: The 2,4-difluoro pattern withdraws electrons, lowering the pKa of the amide NH, potentially strengthening hydrogen bonds with the kinase hinge region.
- Atropisomeric Drugs: The ortho-methyl group restricts rotation around the amide bond. In chiral environments (like protein binding pockets), this can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.
- Metabolic Stability:
 - F (C4): Blocks para-hydroxylation.
 - F (C2) & Me (C6): Block ortho-oxidation and introduce steric protection against amidases.



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Figure 2: Structure-Activity Relationship (SAR) logic for deploying this intermediate.

Safety & Handling (Self-Validating System)

Hazard: Causes severe skin burns and eye damage (H314).[5][6][7] Reacts violently with water (EUH014).

Storage Protocol:

- Atmosphere: Store under Argon or Nitrogen.
- Temperature: 2-8°C (Refrigerated).
- Container: Tightly sealed glass with Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl permeation.
- Visual Check: If the liquid turns dark brown or forms white crystals (benzoic acid precipitate) at the bottom, the reagent has hydrolyzed and must be redistilled or discarded.

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